MC2392

Catalog No.
S548548
CAS No.
M.F
C26H34N2O
M. Wt
390.56096
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC2392

Product Name

MC2392

IUPAC Name

(2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide

Molecular Formula

C26H34N2O

Molecular Weight

390.56096

InChI

InChI=1S/C26H34N2O/c1-19(15-16-22-21(3)12-9-17-26(22,4)5)10-8-11-20(2)18-25(29)28-24-14-7-6-13-23(24)27/h6-8,10-11,13-16,18H,9,12,17,27H2,1-5H3,(H,28,29)/b11-8+,16-15+,19-10+,20-18+

InChI Key

HDVFKZQGUOMDKW-FUQLHJDNSA-N

SMILES

O=C(NC1=CC=CC=C1N)/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)CCCC2(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

MC-2392; MC2392; MC 2392.

Description

The exact mass of the compound MC2392 is 390.26711 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MC2392 is a novel hybrid compound designed to target acute promyelocytic leukemia (APL) cells by combining the properties of all-trans retinoic acid (ATRA) and the histone deacetylase inhibitor MS-275. This compound selectively induces cell death in APL cells expressing the PML-RARα fusion protein while exhibiting minimal effects on solid tumors and other leukemic cells. The unique structure of MC2392 allows it to interact with specific binding sites, leading to alterations in gene expression related to stress responses and apoptosis .

MC2392 exhibits significant biological activity against APL cells, particularly those harboring the PML-RARα fusion protein. It triggers apoptosis through a mechanism that is context-dependent, showing efficacy in inducing cell death in APL cells while sparing non-leukemic cells. The compound alters the expression of various genes involved in stress responses and apoptotic pathways, thereby promoting selective cytotoxicity . Studies have demonstrated that MC2392's ability to modulate multiple signaling pathways enhances its therapeutic potential against APL .

The synthesis of MC2392 involves a strategic combination of ATRA and MS-275. The process includes several steps:

  • Formation of the Hybrid Structure: The synthesis begins with the coupling of ATRA with a 2-aminoanilide tail derived from MS-275.
  • Purification: The resulting compound is purified using chromatographic techniques to isolate MC2392 from unreacted materials and side products.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .

MC2392 holds promise as a therapeutic agent for treating acute promyelocytic leukemia, particularly in patients who are resistant to conventional therapies. Its unique mechanism allows it to effectively target leukemic cells while minimizing toxicity to normal tissues. Furthermore, ongoing research is exploring its potential applications in other hematological malignancies and solid tumors, given its ability to modulate epigenetic pathways .

Interaction studies have revealed that MC2392 operates through a synergistic mechanism involving both retinoic acid signaling and histone deacetylation inhibition. These studies indicate that MC2392 can effectively disrupt the PML-RARα-HDAC complex, leading to enhanced apoptosis in APL cells. Additionally, the compound's interaction with specific gene promoters has been shown to alter their acetylation status selectively, further contributing to its biological activity .

Several compounds share structural or functional similarities with MC2392, each possessing unique properties that distinguish them:

Compound NameTypeMechanism of ActionUnique Features
All-trans Retinoic AcidRetinoidPromotes differentiation in APLEstablished standard treatment for APL
MS-275Histone Deacetylase InhibitorInhibits class I HDACsPotent HDAC inhibitor but lacks selectivity
VorinostatPan-HDAC InhibitorInhibits multiple classes of HDACsBroad-spectrum activity but higher toxicity
LBH589Pan-HDAC InhibitorInduces apoptosis via HDAC inhibitionHighly potent but not selective for APL

MC2392's uniqueness lies in its hybrid nature, combining features from both retinoids and histone deacetylase inhibitors, allowing for targeted action against specific cancer cell types while minimizing effects on normal cells .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

390.26711

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: De Bellis F, Carafa V, Conte M, Rotili D, Petraglia F, Matarese F, Francoijs KJ, Ablain J, Valente S, Castellano R, Goubard A, Collette Y, Mandoli A, Martens JH, de The H, Nebbioso A, Mai A, Stunnenberg HG, Altucci L. Context-selective death of acute myeloid leukemia cells triggered by the novel hybrid retinoid-HDAC inhibitor MC2392. Cancer Res. 2014 Feb 24. [Epub ahead of print] PubMed PMID: 24566867.

Explore Compound Types